molecular formula C25H27N5O3S B2931011 N-(2-ethyl-6-methylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 1105241-74-4

N-(2-ethyl-6-methylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B2931011
CAS No.: 1105241-74-4
M. Wt: 477.58
InChI Key: WZYATSJCQYHJQX-UHFFFAOYSA-N
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Description

N-(2-ethyl-6-methylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a thiazolo[4,5-d]pyridazin-5(4H)-one derivative featuring a unique combination of substituents:

  • 7-Furan-2-yl substituent: An oxygen-containing heterocycle, enhancing electron-rich properties compared to sulfur-based analogs.
  • N-(2-ethyl-6-methylphenyl)acetamide: A bulky aromatic substituent likely influencing lipophilicity and binding specificity.

Properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-[7-(furan-2-yl)-4-oxo-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O3S/c1-3-17-10-7-9-16(2)20(17)26-19(31)15-30-24(32)22-23(21(28-30)18-11-8-14-33-18)34-25(27-22)29-12-5-4-6-13-29/h7-11,14H,3-6,12-13,15H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYATSJCQYHJQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CO4)SC(=N3)N5CCCCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethyl-6-methylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article compiles findings from various studies, highlighting its antimicrobial, anticancer, and anti-inflammatory properties.

PropertyValue
IUPAC Name This compound
CAS Number 1105241-74-4
Molecular Formula C25H27N5O3S
Molecular Weight 477.6 g/mol

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazolo[4,5-d]pyridazin exhibit potent antimicrobial properties. In vitro evaluations have shown that the compound significantly inhibits the growth of various pathogens, including both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) :
    • The compound displayed MIC values ranging from 0.22 to 0.25 μg/mL against several bacterial strains, indicating strong antimicrobial efficacy .
  • Biofilm Inhibition :
    • It was also found to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin .
  • Synergistic Effects :
    • The compound showed synergistic effects when combined with other antibiotics, leading to reduced MIC values for these agents .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

  • Cell Viability Assays :
    • The compound exhibited significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity .
  • Mechanism of Action :
    • Studies suggest that the compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation signals .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been documented:

  • In Vivo Studies :
    • In animal models, it demonstrated substantial reduction in paw edema induced by carrageenan, suggesting its potential as an anti-inflammatory agent .
  • Radical Scavenging Activity :
    • The compound has shown promising results in DPPH radical scavenging assays, indicating its ability to mitigate oxidative stress .

Case Studies and Research Findings

Several research articles have documented the biological activities of this compound:

  • Study on Antimicrobial Efficacy :
    • A comprehensive study evaluated the antimicrobial efficacy against resistant strains and reported significant results supporting its use as a lead compound for antibiotic development .
  • Evaluation of Anticancer Properties :
    • A detailed investigation into the anticancer effects revealed mechanisms involving cell cycle arrest and apoptosis induction in tumor cells .
  • Assessment of Toxicity :
    • Hemolytic activity tests indicated low toxicity levels with % lysis ranging from 3.23 to 15.22%, affirming its safety profile for further development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with three analogs from the evidence, highlighting key structural and physicochemical differences:

Parameter Target Compound Compound from Compound from Compound from
Core Structure Thiazolo[4,5-d]pyridazin-5(4H)-one Thiazolo[4,5-d]pyridazin-5(4H)-one Thiazolo[4,5-d]pyridazin-5(4H)-one Thiazolo[4,5-d]pyridazin-5(4H)-one
2-Position Substituent Piperidin-1-yl (C5H10N) Morpholino (C4H8NO) Pyrrolidin-1-yl (C4H8N) Pyrrolidin-1-yl (C4H8N)
7-Position Substituent Furan-2-yl (C4H3O) Thiophen-2-yl (C4H3S) 4-Fluorophenyl (C6H4F) Furan-2-yl (C4H3O)
Aromatic Acetamide Group N-(2-ethyl-6-methylphenyl) (C9H11) N-(2-ethyl-6-methylphenyl) (C9H11) N-propyl (C3H7) N-(2,6-dimethylphenyl) (C8H9)
Molecular Formula C24H25N5O3S (inferred) C24H25N5O3S2 C20H22FN5O2S C22H23N5O3S (inferred)
Molecular Weight ~493.6 g/mol (estimated) 495.6 g/mol 415.5 g/mol ~449.5 g/mol (estimated)
Key Features Combines piperidine’s basicity with furan’s electron density. Thiophene enhances lipophilicity; morpholino improves solubility. Fluorophenyl increases metabolic stability; smaller molecular weight. Dimethylphenyl balances lipophilicity; pyrrolidine reduces steric hindrance.

Structural and Functional Insights

Piperidine vs. Morpholine/Pyrrolidine :

  • The six-membered piperidine ring in the target compound provides greater conformational flexibility and basicity compared to the five-membered pyrrolidine () or oxygen-containing morpholine (). This may enhance interactions with hydrophobic enzyme pockets .

Furan vs. The 4-fluorophenyl group () introduces electronegativity, which could stabilize receptor interactions via halogen bonding .

Aromatic Acetamide Modifications :

  • The N-(2-ethyl-6-methylphenyl) group in the target compound and ’s analog increases steric bulk compared to N-propyl () or N-(2,6-dimethylphenyl) (). This may reduce off-target effects but could limit solubility .

Research Findings and Implications

  • ’s Analog: The morpholino-thiophene derivative (CAS 1021020-31-4) has a higher molecular weight (495.6 g/mol) due to the sulfur atom in thiophene.
  • ’s Fluorophenyl Derivative : The 4-fluorophenyl group (CAS 1171612-56-8) likely enhances metabolic stability, a common strategy in drug design to prolong half-life. Its lower molecular weight (415.5 g/mol) suggests better bioavailability .
  • ’s Dimethylphenyl Analog: The 2,6-dimethylphenyl group (vs. The pyrrolidine ring’s smaller size may allow deeper penetration into active sites .

Q & A

Q. How can synthetic yields of this compound be optimized given its complex heterocyclic structure?

Methodological Answer: The synthesis of multi-heterocyclic compounds like this requires systematic optimization. Design of Experiments (DoE) approaches, as demonstrated in flow-chemistry protocols for diazomethane derivatives, can identify critical variables (e.g., temperature, reagent ratios, reaction time) and their interactions. For example, flow reactors enhance mixing and heat transfer, reducing side reactions in multi-step syntheses . Additionally, statistical modeling (e.g., response surface methodology) can refine reaction conditions, improving yield reproducibility.

Q. What spectroscopic techniques are most effective for characterizing its structural integrity?

Methodological Answer: A combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) is essential. For crystalline derivatives, single-crystal X-ray diffraction (SC-XRD) provides unambiguous confirmation of the thiazolo[4,5-d]pyridazinone core and substituent orientations, as seen in related acetamide structures . Vibrational spectroscopy (FT-IR) can validate functional groups like the acetamide carbonyl (1650–1700 cm⁻¹) and furan C-O-C stretching (≈1250 cm⁻¹).

Q. What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer: Enzyme inhibition assays (e.g., kinase or protease panels) and cell viability assays (MTT/XTT) are standard. For acetamide derivatives, fluorometric or colorimetric readouts (e.g., ADP-Glo™ kinase assays) quantify target engagement. Dose-response curves (IC₅₀/EC₅₀) should be validated with positive controls, as demonstrated in studies of pyrimidine-based analogs .

Advanced Research Questions

Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?

Methodological Answer: Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability). To address this:

  • Perform metabolite profiling (LC-MS/MS) to identify degradation products .
  • Use physiologically based pharmacokinetic (PBPK) modeling to predict bioavailability and tissue distribution.
  • Design prodrug analogs with protective groups (e.g., tert-butyl esters) to enhance stability, as seen in pyridazinone derivatives .

Q. What computational strategies validate the compound’s binding mode to its putative target?

Methodological Answer: Molecular docking (AutoDock Vina, Schrödinger) paired with molecular dynamics (MD) simulations (AMBER/GROMACS) can model ligand-receptor interactions. Validate predictions with experimental

  • Overlay docking poses with SC-XRD structures of homologous targets .
  • Perform alanine scanning mutagenesis to confirm critical binding residues.
  • Use isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Q. How does the furan-2-yl moiety influence electronic properties of the thiazolo[4,5-d]pyridazinone core?

Methodological Answer: Density functional theory (DFT) calculations (B3LYP/6-311+G*) reveal electron-withdrawing/donating effects. Compare HOMO-LUMO gaps and Mulliken charges of the parent scaffold versus furan-substituted analogs. Experimentally, cyclic voltammetry assesses redox behavior, while UV-Vis spectroscopy tracks π→π* transitions altered by heteroatom substitution .

Q. What crystallographic challenges arise in resolving its polymorphic forms?

Methodological Answer: Polymorphism in acetamide derivatives often complicates SC-XRD analysis. Strategies include:

  • Screening crystallization solvents (e.g., DMF/water vs. ethanol/ethyl acetate) to isolate stable forms.
  • Using synchrotron radiation for low-quality crystals.
  • Pairing X-ray data with solid-state NMR to confirm hydrogen-bonding networks, as applied to pyrimidine analogs .

Data Contradiction Analysis

Q. How should researchers address inconsistent solubility data across studies?

Methodological Answer: Solubility variability often stems from differences in solvent polarity, pH, or crystalline form. Standardize protocols:

  • Use shake-flask methods with HPLC-UV quantification.
  • Compare logP values (experimental vs. predicted) to identify outliers.
  • Characterize polymorphs via differential scanning calorimetry (DSC) and powder XRD, as solubility varies with crystal packing .

Methodological Tables

Parameter Technique Application Example
Synthetic YieldDoE with flow chemistry Optimize diazomethane intermediate steps
Structural ValidationSC-XRD Confirm thiazolo-pyridazinone core geometry
Binding AffinityITC Quantify target-ligand interactions
Metabolic StabilityLC-MS/MS Identify hepatic clearance pathways

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